

Commercial Suppliers and Technical Guide for Flutamide-d7

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Compound of Interest

Compound Name: Flutamide-d7

Cat. No.: B1366546

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This technical guide provides an in-depth overview of commercial suppliers of **Flutamide-d7**, its technical specifications, and detailed experimental protocols for its use in a research setting. The guide is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for the quantitative analysis of flutamide.

Introduction to Flutamide-d7

Flutamide-d7 is a deuterated analog of flutamide, a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1] Flutamide functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby preventing the growth of androgen-dependent prostate cancer cells.[2][3] **Flutamide-d7**, with a deuterium enrichment of $\geq 99\%$, serves as an ideal internal standard for bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of flutamide in biological matrices.[4] The use of a stable isotope-labeled internal standard like **Flutamide-d7** is crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[5]

Commercial Suppliers of Flutamide-d7

Several commercial suppliers offer **Flutamide-d7** for research purposes. The following table summarizes the key technical data and ordering information from prominent vendors.

| Supplier | CAS Number | Molecular Formula | Formula Weight (g/mol) | Purity/Isotopic Enrichment | Physical Format | Storage | Stability |
|--------------------------|----------------|---|------------------------|--|-----------------|-------------------------------------|---------------|
| Cayman Chemical | 223134-72-3[4] | C ₁₁ H ₄ D ₇ F ₃ N ₂ O ₃ [4] | 283.3[4] | ≥99% deuterated forms (d ₁ -d ₇)[4] | Solid[4] | -20°C[4] | ≥ 4 years[4] |
| MedChemExpress | 223134-72-3[6] | C ₁₁ H ₄ D ₇ F ₃ N ₂ O ₃ [6] | 283.25[6] | Not specified | Not specified | Refer to Certificate of Analysis[6] | Not specified |
| Santa Cruz Biotechnology | 223143-72-3[7] | C ₁₁ H ₄ D ₇ F ₃ N ₂ O ₃ [7] | 283.25[7] | Not specified | Not specified | Not specified | Not specified |
| Axios Research | 223134-72-3[8] | C ₁₁ H ₄ D ₇ F ₃ N ₂ O ₃ [8] | 283.26[8] | Not specified | Not specified | Not specified | Not specified |
| Veeprho | 223134-72-3 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: While the CAS number 223134-72-3 is more commonly cited, some suppliers may list **Flutamide-d7** under the CAS number 223143-72-3.

Experimental Protocols

The following is a representative, detailed methodology for the quantitative analysis of flutamide in rat plasma using **Flutamide-d7** as an internal standard by LC-MS/MS. This protocol is a composite based on established bioanalytical methods for flutamide and similar small molecules.[1][9][10]

Preparation of Stock and Working Solutions

- Flutamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of flutamide reference standard and dissolve it in 10 mL of methanol.
- **Flutamide-d7** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Flutamide-d7** and dissolve it in 1 mL of methanol.
- Flutamide Working Solutions: Prepare a series of working solutions for calibration standards by serially diluting the flutamide stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
- **Flutamide-d7** IS Working Solution (100 ng/mL): Dilute the **Flutamide-d7** stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

- Calibration Standards: Prepare calibration standards in blank rat plasma at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL by spiking the appropriate flutamide working solution into the blank plasma (e.g., add 10 μ L of a 100 ng/mL working solution to 990 μ L of blank plasma to get a 1 ng/mL standard).
- Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards, but from a separately prepared flutamide stock solution.

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (unknown, calibration standard, or QC), add 20 μ L of the **Flutamide-d7** IS working solution (100 ng/mL) and vortex briefly.
- Add 300 μ L of ice-cold acetonitrile to precipitate the plasma proteins.^[9]
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A suitable gradient to separate flutamide from endogenous plasma components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Ionization Mode: ESI in negative ion mode.[\[2\]](#)
- Multiple Reaction Monitoring (MRM) Transitions:

- Flutamide: Precursor ion (Q1) m/z 275.1 → Product ion (Q3) [To be optimized, but a potential fragment could be based on the loss of the propanamide group].
- **Flutamide-d7**: Precursor ion (Q1) m/z 282.1 → Product ion (Q3) [To be optimized, corresponding to the same fragmentation as flutamide].

Data Analysis and Quantification

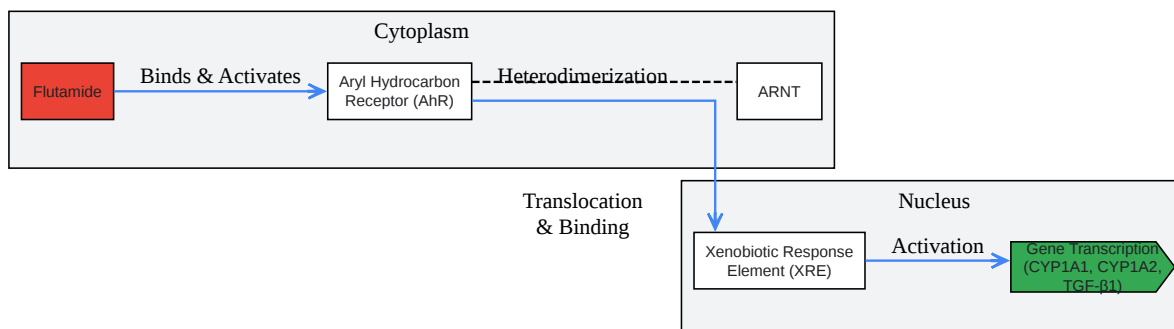
- Integrate the peak areas for both flutamide and **Flutamide-d7** for each sample.
- Calculate the peak area ratio of flutamide to **Flutamide-d7**.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted ($1/x^2$) linear regression.
- Determine the concentration of flutamide in the unknown and QC samples from the calibration curve.

Signaling Pathways and Mechanisms of Action

Flutamide exerts its therapeutic and toxic effects through interactions with multiple cellular signaling pathways. The following diagrams illustrate these key pathways.

Caption: Flutamide competitively inhibits the androgen receptor signaling pathway.

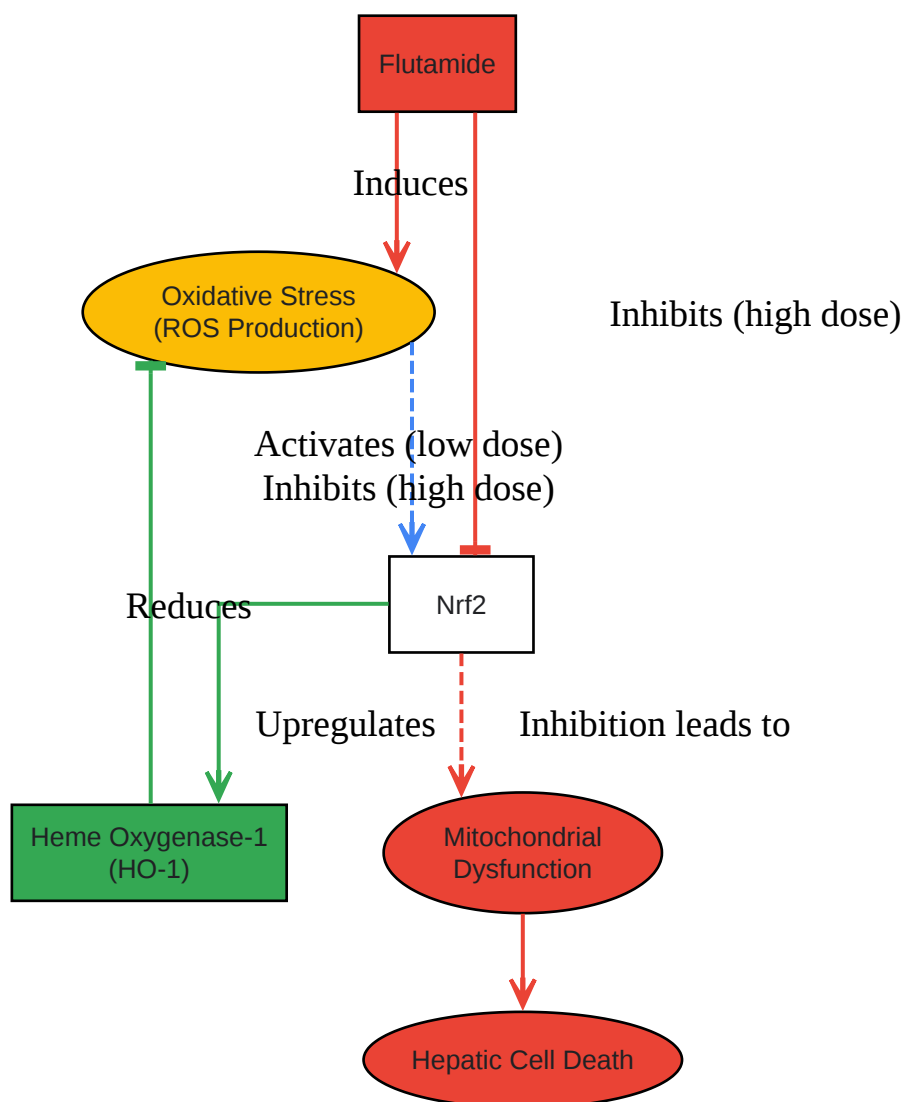
Flutamide acts as a competitive antagonist at the androgen receptor (AR).[2] Normally, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cell growth and survival.[2] Flutamide blocks this pathway by binding to the AR and preventing androgens from binding, thereby inhibiting the downstream signaling cascade.[3]



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Caption: Flutamide activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Flutamide has been identified as a ligand for the aryl hydrocarbon receptor (AhR).^{[11][12]} Upon binding to the cytosolic AhR, flutamide induces a conformational change that allows the AhR to translocate to the nucleus and form a heterodimer with the ARNT protein. This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating the expression of metabolic enzymes like CYP1A1 and CYP1A2, and signaling molecules such as TGF- β 1.^[11] This activation of AhR signaling is thought to contribute to some of the hepatotoxic effects of flutamide.^[12]



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Caption: Flutamide perturbs the Nrf2/HO-1 antioxidant pathway.

Flutamide-induced hepatotoxicity is associated with oxidative stress and mitochondrial dysfunction.[13] The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. At low concentrations, flutamide may induce a protective response by activating Nrf2, which upregulates the antioxidant enzyme Heme Oxygenase-1 (HO-1).[13] However, at higher, clinically relevant concentrations, flutamide can inhibit the Nrf2 pathway, leading to decreased HO-1 expression, increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, hepatic cell death.[13][14]

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